Eldecalcitol (pre-form)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Eldecalcitol (ED-71) is an analog of active vitamin D3. It is a potent inhibitor of bone resorption and has been shown to effectively and safely increase lumbar and hip bone mineral density (BMD) in osteoporotic patients who also received vitamin D3 supplementation12. It has been developed in Japan and provides more anti-resorptive effects compared to alfacalcidol3.
Synthesis Analysis
The C/D-ring fragment of Eldecalcitol is obtained by direct C-H hydroxylation of Grundman’s ketone using in situ prepared trifluoropropanone dioxirane and protection. The coupling of the A-ring with the C/D-ring fragment, global deprotection, and recrystallization provide the highly crystalline eldecalcitol4.Molecular Structure Analysis
Eldecalcitol is an analog of 1a,25-dihydroxyvitamin D3 [1,25 (OH)2D3], bearing a hydroxypropoxy residue at the 2b position1. It binds to the vitamin D receptor (VDR) with less affinity but binds to vitamin D-binding protein with higher affinity than 1,25 (OH)2D, showing a long half-life in plasma13.
Chemical Reactions Analysis
Eldecalcitol binds to the vitamin D receptor (VDR) with less affinity but binds to vitamin D-binding protein with higher affinity than 1,25 (OH)2D, showing a long half-life in plasma1. It also reportedly binds to nuclear vitamin D receptor (VDR) with lower affinity but greater stability than 1α, 25(OH) 2 D 33.
Physical And Chemical Properties Analysis
Eldecalcitol has a molecular formula of C30H50O5 and a molecular weight of 490.725.Safety And Hazards
Eldecalcitol should be handled with care to avoid inhalation, contact with eyes and skin. It should be used only in areas with appropriate exhaust ventilation. In case of accidental ingestion or contact with skin or eyes, immediate medical attention is required6789.
将来の方向性
Eldecalcitol has been shown to induce the modeling-based bone formation in trabeculae, i.e., “minimodeling” previously proposed by Frost, in addition to exerting anti-resorptive effects for the osteoporotic treatment3. However, a study found that treatment with eldecalcitol was not associated with a reduction in the incidence of type 2 diabetes or an increase in the conversion to normal glucose tolerance among patients with impaired glucose tolerance10. Further large-scale trials should be conducted to verify the long-term effects and safety of ELD in osteoporosis11.
特性
CAS番号 |
201854-22-0 |
---|---|
製品名 |
Eldecalcitol (pre-form) |
分子式 |
C₃₀H₅₀O₅ |
分子量 |
490.72 |
同義語 |
(1R,2R,3R)-5-((Z)-2-((1R,7aR)-1-((R)-6-hydroxy-6-methylheptan-2-yl)-7a-methyl-2,3,3a,6,7,7a-hexahydro-1H-inden-4-yl)vinyl)-2-(3-hydroxypropoxy)-4-methylcyclohex-4-ene-1,3-diol; (1α,2β,3β,6Z)-2-(3-Hydroxypropoxy)-9,10-secocholesta-5(10),6,8-triene-1,3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。